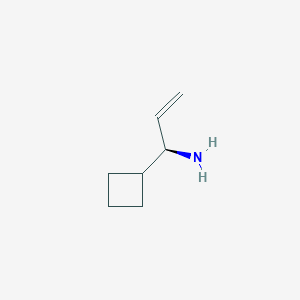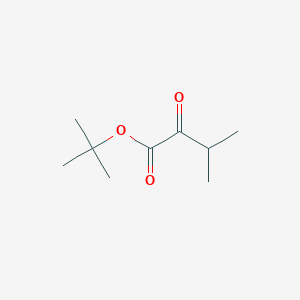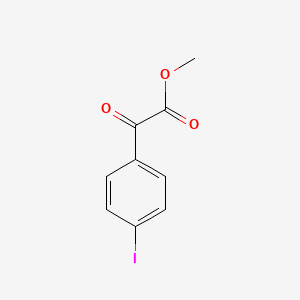
Methyl2-(4-iodophenyl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(4-iodophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an oxoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-iodophenyl)-2-oxoacetate typically involves the esterification of 4-iodophenylacetic acid. One common method is the Fischer esterification, where 4-iodophenylacetic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds as follows:
4-Iodophenylacetic acid+MethanolH2SO4this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(4-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) can be used to replace the iodine atom with an azide group.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in acidic medium can oxidize the phenyl ring to quinones.
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of 4-iodophenylmethanol.
Oxidation: Formation of 4-iodobenzoquinone.
Applications De Recherche Scientifique
Methyl2-(4-iodophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in cancer research due to the presence of the iodine atom, which can be used for radiotherapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl2-(4-iodophenyl)-2-oxoacetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The iodine atom can facilitate the formation of halogen bonds, which are important in drug-receptor interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of iodine.
Methyl 2-(4-fluorophenyl)acetate: Contains a fluorine atom instead of iodine.
Uniqueness
Methyl2-(4-iodophenyl)-2-oxoacetate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher atomic weight of iodine compared to other halogens result in stronger halogen bonding and different reactivity patterns, making it valuable in specific applications such as radiolabeling and targeted drug delivery.
Propriétés
Formule moléculaire |
C9H7IO3 |
|---|---|
Poids moléculaire |
290.05 g/mol |
Nom IUPAC |
methyl 2-(4-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Clé InChI |
STMSZZFPHKQCOI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


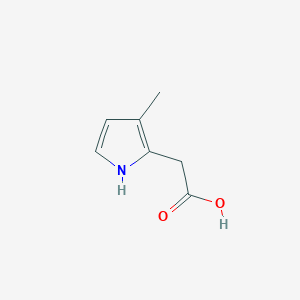
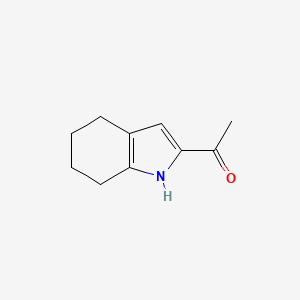
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

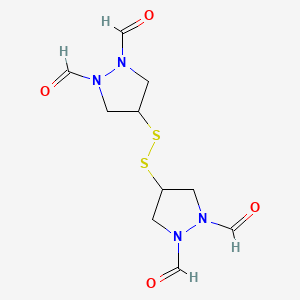
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)

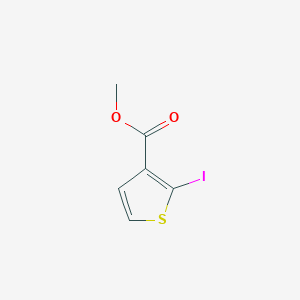
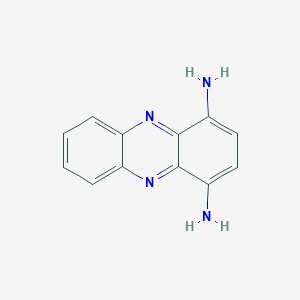
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
